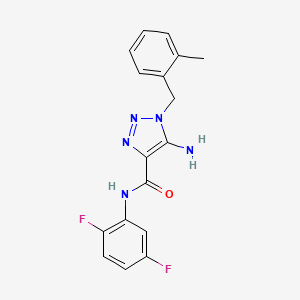
5-amino-N-(2,5-difluorophenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s IUPAC name, any common names, and its role or use in industry or research.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any important functional groups.Chemical Reactions Analysis
This would detail any known reactions the compound undergoes, including the reactants, products, and conditions of the reaction.Physical And Chemical Properties Analysis
This would include details such as the compound’s melting point, boiling point, solubility, and other relevant physical and chemical properties.Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Research into triazole derivatives, like the one mentioned, has shown promising antimicrobial activities. For instance, novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial properties against various microorganisms, demonstrating moderate to good activities (Bektaş et al., 2007; Jadhav et al., 2017). These findings highlight the potential of triazole compounds in developing new antimicrobial agents.
Synthesis for Peptidomimetics
The structural versatility of triazole compounds allows for their use in synthesizing peptidomimetics or biologically active compounds. Research by Ferrini et al. (2015) developed a protocol for the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, aiming at creating triazole-based scaffolds for biological applications, demonstrating the compound's utility in creating biologically relevant structures (Ferrini et al., 2015).
Anticancer Potential
The chemical framework of triazoles has been explored for anticancer applications as well. N-(Ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, structurally related to triazole compounds, were synthesized and evaluated for their potential as anticancer agents, with some derivatives showing promising results against cancer cell lines (Butler et al., 2013).
Enzyme Inhibition
Triazole derivatives have also been investigated for their ability to inhibit enzymes relevant to disease processes. For example, novel heterocyclic compounds derived from triazole-based acetohydrazides showed significant inhibition of lipase and α-glucosidase, enzymes involved in metabolic disorders (Bekircan et al., 2015). This suggests potential applications in treating diseases like diabetes and obesity.
Solid-Phase Synthesis Applications
In the field of peptide synthesis, triazole compounds have been utilized as anchoring linkages for solid-phase synthesis, enabling the preparation of peptide amides under mild conditions. This approach, demonstrated by Albericio and Bárány (2009), underscores the compound's utility in facilitating the synthesis of complex biological molecules (Albericio & Bárány, 2009).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, including toxicity, flammability, and any necessary safety precautions.
Direcciones Futuras
This would involve a discussion of potential future research directions or applications for the compound.
Please consult a qualified professional or trusted source for specific information about this compound. It’s always important to handle all chemical compounds safely and responsibly.
Propiedades
IUPAC Name |
5-amino-N-(2,5-difluorophenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N5O/c1-10-4-2-3-5-11(10)9-24-16(20)15(22-23-24)17(25)21-14-8-12(18)6-7-13(14)19/h2-8H,9,20H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVHBPLPPOJCHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(2,5-difluorophenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2728325.png)
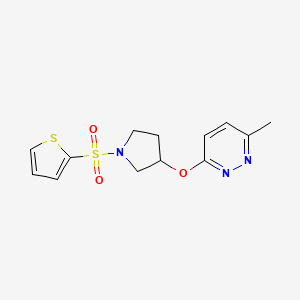
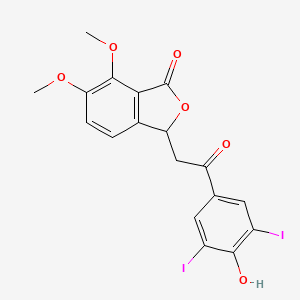
![2-{[(3-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione](/img/structure/B2728329.png)
![2-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid](/img/structure/B2728332.png)
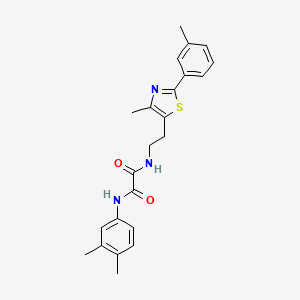
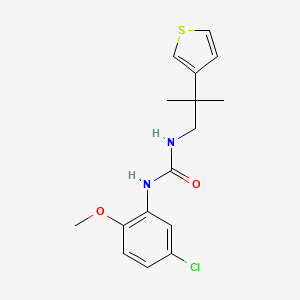
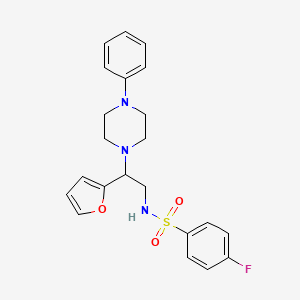
![N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2728338.png)
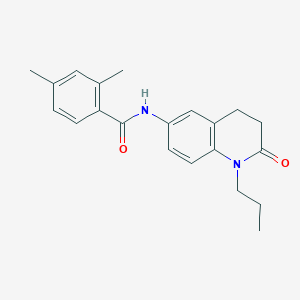
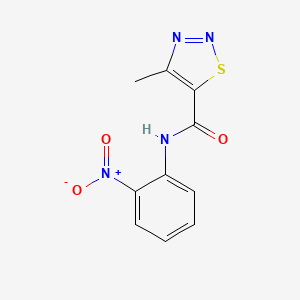
![2-(3-Chlorophenyl)-4-[(4-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2728343.png)
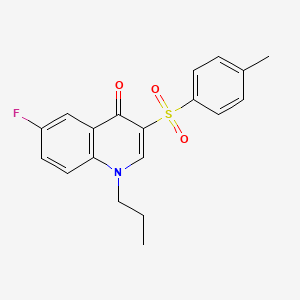
![2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2728347.png)